2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine
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Overview
Description
2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine is a chemical compound with a complex structure that includes a triazine ring substituted with phenoxy and allyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine typically involves the reaction of 2,4,6-trichloro-1,3,5-triazine with phenol and allyl alcohol. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution of chlorine atoms with phenoxy and allyloxy groups. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as tetrahydrofuran, to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods may also incorporate purification steps, such as crystallization or chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The phenoxy and allyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy groups can yield epoxides, while reduction can produce alcohols.
Scientific Research Applications
2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of polymers, coatings, and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and allyloxy groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The triazine ring provides a stable scaffold that can modulate the compound’s overall reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4,6-bis(prop-2-yn-1-yloxy)-1,3,5-triazine: This compound has a similar triazine core but with prop-2-yn-1-yloxy groups instead of allyloxy groups.
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzoic acid: Another compound with similar functional groups but a different core structure.
Uniqueness
2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine is unique due to its combination of phenoxy and allyloxy groups, which provide distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
83847-42-1 |
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Molecular Formula |
C15H15N3O3 |
Molecular Weight |
285.30 g/mol |
IUPAC Name |
2-phenoxy-4,6-bis(prop-2-enoxy)-1,3,5-triazine |
InChI |
InChI=1S/C15H15N3O3/c1-3-10-19-13-16-14(20-11-4-2)18-15(17-13)21-12-8-6-5-7-9-12/h3-9H,1-2,10-11H2 |
InChI Key |
SXZZDJCUUZAYRC-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=NC(=NC(=N1)OC2=CC=CC=C2)OCC=C |
Origin of Product |
United States |
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